Sudan I-d5

説明

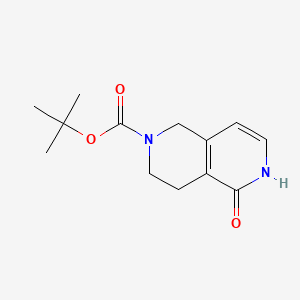

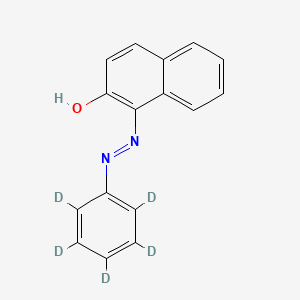

Sudan I-d5 is a deuterated version of Sudan I . Sudan I is a diazo-conjugate red dye that can be used as an additive to products such as oils, solvents, or polishes . It inhibits the growth of bacterial strains Clostridium perfringens and L. rhamnosus .

Synthesis Analysis

This compound may be used as an internal standard for the determination of azo dyes in feed by ultra-high-performance liquid chromatography-tandem mass spectrometry . A method has been developed for the simultaneous determination of 11 azo dyes including 7 Sudan dyes . The method uses simple extraction with a strong organic solvent, stable isotope analogues as internal standards, and does not require any lengthy clean-up steps .Molecular Structure Analysis

The molecular formula of this compound is C16H7D5N2O . The molecular weight is 253.31 .科学的研究の応用

スパイス中のスダンおよびその他のアゾ染料の分析

Sudan I-d5は、液体クロマトグラフィータンデム四重極質量分析法を用いたスパイス中のスダンおよびその他のアゾ染料の分析に使用されます . この方法は、食品がこれらの有害な色素を含まないことを保証するために使用されます . この方法は、強力な有機溶媒を用いた単純な抽出、内部標準としての安定同位体アナログを使用し、長時間のクリーンアップステップは必要ありません .

食品安全のためのモニタリングプログラム

This compoundは、信頼性の高い検出方法に基づく堅牢なモニタリングプログラムで使用され、食品が有害な色素を含まないことを保証します . これは、スダン染料が不正かつ違法にスパイスや食品の視覚的な表面色を強化するために使用されてきたため、特に重要です .

パプリカ中の違法染料の判定

This compoundは、強力な有機溶媒で11種類の染料を抽出した後、UPLC-MS/MSを用いてパプリカ中の違法染料の判定に使用されます

作用機序

Target of Action

Sudan I-d5, a deuterated form of Sudan I, is primarily known for its inhibitory action against bacterial strains such as Clostridium perfringens and L. rhamnosus . These bacteria are part of the human gut microbiota, and their growth can be inhibited by this compound, suggesting that this compound may have potential applications in controlling bacterial populations.

Mode of Action

It is known that sudan i, the non-deuterated form, is a diazo-conjugate red dye . Diazo dyes are characterized by a nitrogen double bond, which can interact with various biological targets. The specific interactions of this compound with its bacterial targets are yet to be elucidated.

Pharmacokinetics

It is known that this compound is soluble in dmso , which suggests that it may have good bioavailability when administered in suitable formulations

Result of Action

The primary result of this compound’s action is the inhibition of growth in certain bacterial strains

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability has been studied under different conditions . This suggests that the action, efficacy, and stability of this compound can be influenced by factors such as temperature and light exposure.

将来の方向性

特性

IUPAC Name |

1-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17-13-7-2-1-3-8-13/h1-11,19H/i1D,2D,3D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQIXHXHHPWVIL-RCQSQLKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(C=CC3=CC=CC=C32)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746791 | |

| Record name | (1Z)-1-[2-(~2~H_5_)Phenylhydrazinylidene]naphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

752211-63-5 | |

| Record name | (1Z)-1-[2-(~2~H_5_)Phenylhydrazinylidene]naphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 752211-63-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is Sudan I-d5, and what is it used for in research?

A1: this compound is a deuterated analog of Sudan I, a fat-soluble dye. While Sudan I itself is banned in food products due to its toxicity, its deuterated forms, like this compound, find use as internal standards in analytical chemistry, specifically in techniques like mass spectrometry.

Q2: How does using this compound as an internal standard improve the accuracy of measuring Sudan I in food samples?

A2: Using this compound enhances accuracy by acting as a reference point during analysis. Here's why:

- Compensation for Losses: During sample preparation, some analyte (Sudan I in this case) might be lost. Since this compound is added at the beginning and experiences the same processes, its measured loss helps researchers correct for losses in the original Sudan I, leading to more accurate quantification. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)

![1H-Isoxazolo[3,4-B]indole](/img/structure/B589115.png)